
1-(4-Methylphenyl)pent-4-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)pent-4-yn-1-one is a chemical compound with the molecular weight of 172.23 . Its IUPAC name is 1-(4-methylphenyl)-4-pentyn-1-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 . This code provides a standard way to encode the molecular structure using text.Aplicaciones Científicas De Investigación
Neurotransmitter Reuptake Inhibitors
1-(4-Methylphenyl)pent-4-yn-1-one analogues, specifically in the context of Pyrovalerone, have been studied for their role in inhibiting dopamine and norepinephrine transporters. These compounds selectively inhibit these transporters with little effect on serotonin trafficking, potentially beneficial for cocaine abuse medications (Meltzer et al., 2006).
Synthetic Equivalents in Chemical Reactions
This compound derivatives have been utilized as synthetic equivalents in various chemical reactions. For instance, they are used in the synthesis of acetylenic 2-pyrazolines and pyrazoles, which demonstrate marked fluorescent abilities. This makes them potential candidates for the development of fluorescent probes (Odin et al., 2022).
Antibacterial Activity
Research on non-symmetric enaminones related to this compound has indicated mild antibacterial activity. These compounds, such as 4-[(2-hydroxy-5-methylphenyl)amino]pent-3-en-2-one, have shown effectiveness against certain bacterial strains without being cytotoxic (Cindrić et al., 2018).
Spectroscopic Identification
The spectroscopic identification of certain radicals, such as cis- and trans-1-vinylpropargyl, which are related to this compound, has been achieved using fluorescence and ionization spectroscopies. This research aids in understanding the electronic structures and stabilization energies of these compounds (Reilly et al., 2009).
Synthesis of Isoxazole Derivatives
The compound has been used in the synthesis of isoxazole derivatives of 4,5-dihydro-1H-pyrazole. These derivatives have potential biological activity and the structure of one such compound was studied using X-ray diffraction analysis (Golovanov et al., 2017).
Catalysis in Coupling Reactions
In the field of catalysis, this compound derivatives have been used in coupling reactions of aryl bromides with alkynols, catalyzed by a tetraphosphine/palladium catalyst. This research contributes to the development of more efficient synthetic pathways in organic chemistry (Feuerstein et al., 2004).
Fluorescent Properties of Derivatives
Certain derivatives of this compound exhibit fluorescent properties. Studies on these compounds have revealed significant Stokes shifts, making them useful in the field of materials science for applications like fluorescent probes and sensors (Khalid et al., 2020).
Structural Characterization
Comprehensive analytical and structural characterization of derivatives, such as MDMB-4en-PINACA, has been carried out using various spectroscopic methods. These studies provide valuable insights into the structural and electronic properties of these compounds (Dybowski et al., 2021).
Propiedades
IUPAC Name |
1-(4-methylphenyl)pent-4-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h1,6-9H,4-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBXKNCOLJGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1342438-41-8 |
Source


|
| Record name | 1-(4-methylphenyl)pent-4-yn-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2979647.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2979648.png)
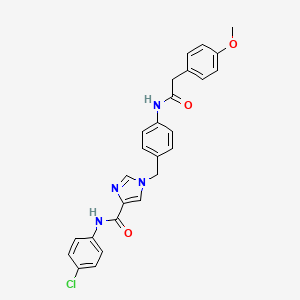
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2979650.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(naphthalen-1-yl)propan-1-one](/img/structure/B2979654.png)
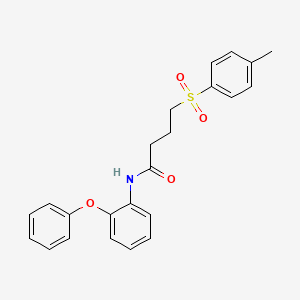
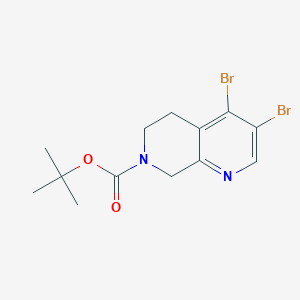
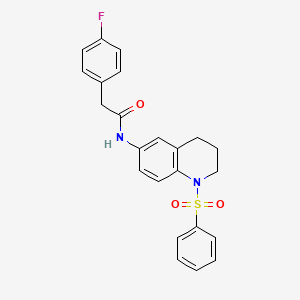
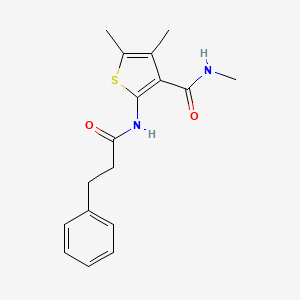
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)
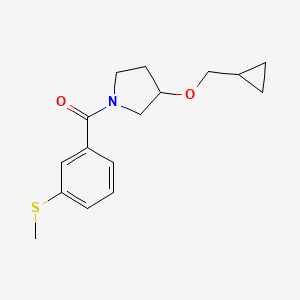
![4-amino-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]benzamide](/img/structure/B2979665.png)